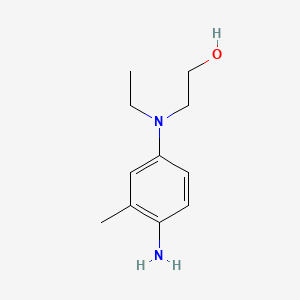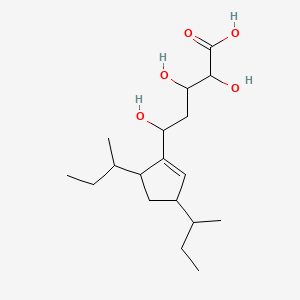
5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Auxin a, also known as auxin, belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain. Auxin a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, auxin a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, auxin a can be found in cereals and cereal products and nuts. This makes auxin a a potential biomarker for the consumption of these food products.
Auxin a is a carbocyclic compound that is 3,5-di-sec-butylcyclopentene which is substituted by a 4-carboxy-1,3,4-trihydroxybutyl group at position 1. It is a secondary allylic alcohol, a hydroxy monocarboxylic acid and a carbocyclic compound.
Acetic acid derivatives of the heterocyclic compound indole. (Merck Index, 11th ed)
Wissenschaftliche Forschungsanwendungen
Solid-phase Peptide Synthesis
5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid (HAL) has been utilized in solid-phase peptide synthesis. It employs tert-butyl ethers, esters, and urethanes for side-chain protection and facilitates the production of protected peptide acids, essential for segment condensation studies. This application showcases the utility of the compound in synthetic peptide assembly and molecular biology research (Albericio & Bárány, 1991).
Synthesis of Deltic Acid and Deltate Ion
Deltic acid (dihydroxycyclopropenone) and the deltic ion have been synthesized using reactions involving 5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid derivatives. This research provides insights into organic synthesis methodologies and the structural determination of complex organic compounds (Eggerding & West, 1976).
Synthesis of α-Cedrene, α-Pipitzol, and sec-Cedrenol
The compound has been used in the syntheses of α-cedrene, α-pipitzol, and sec-cedrenol, employing an oxidative dearomatization-induced [5 + 2] cascade. This technique is significant in the synthesis of natural products and highlights the potential of 5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid in complex organic syntheses (Green & Pettus, 2011).
Catalysis in Organic Chemistry
This chemical is integral in the synthesis of new polynuclear copper(I) pyrazolate complexes. These complexes have been shown to catalyze the conversion of alkenes into cyclopropane derivatives, emphasizing the role of 5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid in catalytic processes in organic chemistry (Maspero, Brenna, Galli, & Penoni, 2003).
Eigenschaften
CAS-Nummer |
491-14-5 |
|---|---|
Produktname |
5-(3,5-Di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid |
Molekularformel |
C18H32O5 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
5-[3,5-di(butan-2-yl)cyclopenten-1-yl]-2,3,5-trihydroxypentanoic acid |
InChI |
InChI=1S/C18H32O5/c1-5-10(3)12-7-13(11(4)6-2)14(8-12)15(19)9-16(20)17(21)18(22)23/h8,10-13,15-17,19-21H,5-7,9H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
RKOUCPMGBBKLNK-UHFFFAOYSA-N |
SMILES |
CCC(C)C1CC(C(=C1)C(CC(C(C(=O)O)O)O)O)C(C)CC |
Kanonische SMILES |
CCC(C)C1CC(C(=C1)C(CC(C(C(=O)O)O)O)O)C(C)CC |
melting_point |
196°C |
Andere CAS-Nummern |
491-14-5 |
Physikalische Beschreibung |
Solid |
Synonyme |
Acids, Indoleacetic Acids, Indolylacetic Auxin Auxins Indoleacetic Acids Indolylacetic Acids |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



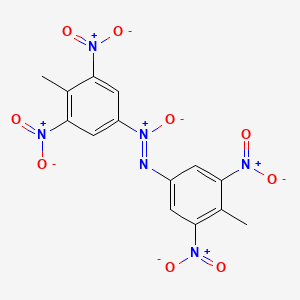

![2-[4-(2-Methylpropyl)cyclohex-1-en-1-yl]propanoic acid](/img/structure/B1197210.png)
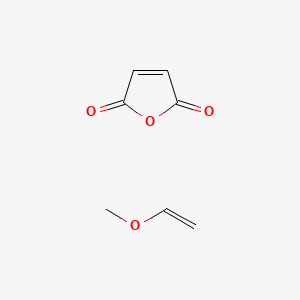
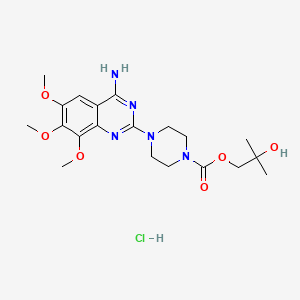
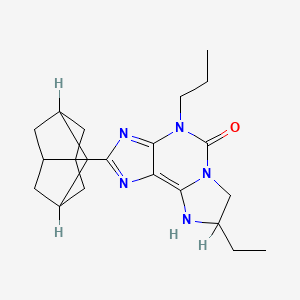
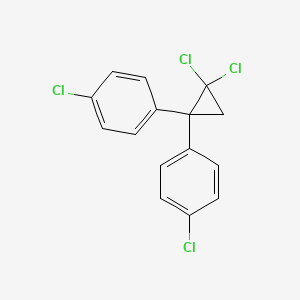


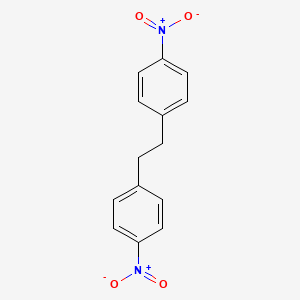
![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)

